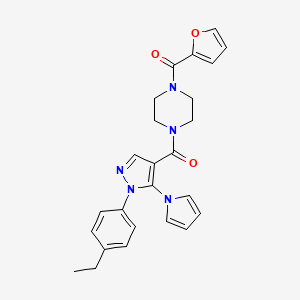

(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyrazole core substituted with a 4-ethylphenyl group at position 1 and a pyrrole moiety at position 3. The methanone group at position 4 is linked to a piperazine ring, which is further functionalized with a furan-2-carbonyl substituent.

The pyrazole-piperazine scaffold is a common pharmacophore in bioactive molecules, often associated with kinase inhibition, antimicrobial activity, or neurotransmitter modulation. The furan-2-carbonyl group may enhance solubility or binding specificity compared to simpler acyl substituents .

Properties

IUPAC Name |

[4-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-2-19-7-9-20(10-8-19)30-23(27-11-3-4-12-27)21(18-26-30)24(31)28-13-15-29(16-14-28)25(32)22-6-5-17-33-22/h3-12,17-18H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWTOOHGXFGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by the integration of a pyrazole ring, a piperazine moiety, and a furan carbonyl group. The molecular formula is with a molecular weight of 391.5 g/mol. The unique combination of these functional groups suggests potential interactions with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C22H25N5O2 |

| Molecular Weight | 391.5 g/mol |

| Key Functional Groups | Pyrazole, Piperazine, Furan |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing pyrazole and piperazine have been reported to inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Case studies have shown that compounds similar to the target molecule demonstrate IC50 values in the low micromolar range against human cancer cell lines. For example, a related pyrazole derivative exhibited an IC50 of 1.61 µg/mL against A431 cancer cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism. In vitro studies have demonstrated that certain analogs possess broad-spectrum antimicrobial properties, effectively inhibiting both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Molecular docking studies suggest strong binding affinity due to hydrophobic interactions and hydrogen bonding with key residues in the enzyme's active site .

- Cellular Signaling Pathways : The integration of diverse functional groups allows for modulation of various cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of ethyl and furan groups significantly enhances the compound's potency.

- Ring Modifications : Alterations in the pyrazole or piperazine rings can lead to variations in biological activity, indicating that specific configurations are essential for desired effects.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and phenyl groups | Neuroprotective, Anticancer |

| 3-(4-Ethylphenyl)-4-hydroxyquinoline | Hydroxyquinoline derivative | Antimicrobial |

| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Antitumor activity |

This comparison illustrates that while there are structural similarities among these compounds, each exhibits distinct biological activities and potential applications.

Scientific Research Applications

The compound features a complex structure comprising a pyrazole ring, a piperazine moiety, and a furan carbonyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. The incorporation of the furan and piperazine groups into the pyrazole framework enhances its efficacy against various bacterial strains. A study demonstrated that similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in antibiotic development .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have shown that compounds similar to (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have reported cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their anxiolytic and antidepressant effects in animal models. These studies indicate that modifications to the piperazine ring can lead to enhanced central nervous system activity, making it a candidate for further research in treating mood disorders .

Synthesis and Derivative Studies

The synthesis of (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to explore structure-activity relationships (SAR), revealing insights into how modifications affect biological activity.

Case Study: Synthesis of Derivatives

A systematic study involved synthesizing several derivatives by altering substituents on the pyrazole and piperazine moieties. The resulting compounds were screened for antimicrobial and anticancer activities, establishing a clear correlation between structural variations and biological efficacy. For example, introducing electron-withdrawing groups on the phenyl ring significantly increased antimicrobial potency .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The 4-ethylphenyl group in the target compound may confer lipophilicity, enhancing membrane permeability compared to chlorophenyl or methoxyphenyl analogues .

- The furan-2-carbonyl substituent could improve metabolic stability over thiophene or simple acyl groups, as furans are less prone to oxidative degradation .

Piperazine Role :

- Piperazine derivatives with aromatic acyl groups (e.g., furan-2-carbonyl) often exhibit improved receptor affinity due to hydrogen bonding and π-π stacking interactions .

Physicochemical and Pharmacokinetic Predictions

The target compound’s higher molecular weight and logP suggest suitability for central nervous system (CNS) targets, whereas the thiophene analogue’s hydroxy group may limit blood-brain barrier penetration .

Q & A

Q. What are the common synthetic pathways for preparing (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

- Piperazine Substitution : Coupling the pyrazole intermediate with a pre-functionalized piperazine derivative (e.g., via nucleophilic acyl substitution for the furan-2-carbonyl group) .

- Optimization : Use of catalysts (e.g., DCC for amide bonds) and temperature control (reflux in ethanol/acetic acid mixtures) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substituent positions on the pyrazole and piperazine rings .

- X-ray Crystallography : For resolving 3D conformation, as demonstrated in structurally similar pyrazole-piperazine hybrids .

- HPLC/MS : To verify purity and monitor reaction intermediates .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Enzyme Inhibition : Testing against kinases or GPCRs, given the piperazine moiety’s affinity for these targets .

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria, as seen in pyrazole derivatives with aryl substitutions .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s piperazine and pyrrole substituents?

- Piperazine Modifications : Replace the furan-2-carbonyl group with other acyl moieties (e.g., benzoyl or thiophene-carbonyl) to evaluate binding affinity changes .

- Pyrrole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to the pyrrole ring and compare metabolic stability via microsomal assays .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions .

Q. What strategies resolve contradictions in reaction yields or biological activity data?

- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) or catalyst loading to address low yields in piperazine coupling steps .

- Biological Replicates : Repeat assays with controlled pH and temperature to account for variability in antimicrobial results .

- Crystallographic Validation : Compare X-ray structures of analogs to identify conformational changes impacting activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADME Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions for derivatives .

- Dynamics Simulations : MD simulations (e.g., GROMACS) to assess stability of the piperazine-furan interaction in aqueous environments .

- Toxicity Profiling : Apply ProTox-II to flag potential hepatotoxicity risks early in development .

Methodological Considerations

Q. What crystallographic parameters are essential for resolving this compound’s structure?

- Unit Cell Dimensions : Monoclinic systems (e.g., ) with ) ensure accurate refinement .

- Hydrogen Bonding : O-H···N interactions stabilize packing; use SHELXL for hydrogen atom placement .

Q. How are reaction intermediates monitored in multi-step syntheses?

- TLC Tracking : Use silica plates with UV detection (254 nm) for pyrazole and piperazine intermediates .

- In Situ IR : Monitor carbonyl stretches (1650–1750 cm) to confirm acylations .

Q. What protocols validate biological activity reproducibility?

- Dose-Response Curves : IC values derived from 3+ replicates with SD < 15% .

- Positive Controls : Compare to known inhibitors (e.g., doxorubicin for cytotoxicity) .

Q. How are stability studies conducted for this compound under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C and analyze degradation via HPLC .

- Light Sensitivity : Store solutions in amber vials and assess photodegradation over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.